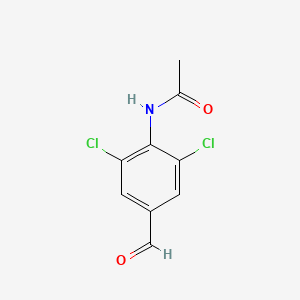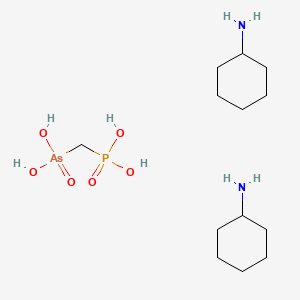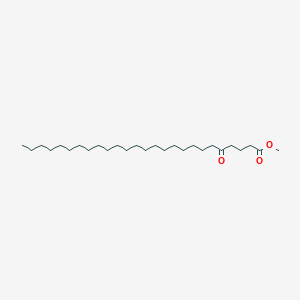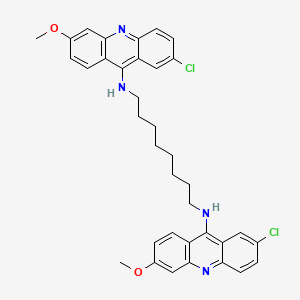
N-(2,6-Dichloro-4-formylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dichloro-4-formylphenyl)acetamide is an organic compound characterized by the presence of two chlorine atoms, a formyl group, and an acetamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichloro-4-formylphenyl)acetamide typically involves the acylation of 2,6-dichloroaniline with acetic anhydride, followed by formylation using a Vilsmeier-Haack reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dichloro-4-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,6-Dichloro-4-carboxyphenylacetamide.
Reduction: 2,6-Dichloro-4-hydroxymethylphenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dichloro-4-formylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,6-Dichloro-4-formylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Similar structure but with an additional chlorine atom.
N-(2,6-Dichlorophenyl)acetamide: Lacks the formyl group, resulting in different chemical properties.
Uniqueness
N-(2,6-Dichloro-4-formylphenyl)acetamide is unique due to the presence of both chlorine atoms and a formyl group, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
62909-67-5 |
|---|---|
Molekularformel |
C9H7Cl2NO2 |
Molekulargewicht |
232.06 g/mol |
IUPAC-Name |
N-(2,6-dichloro-4-formylphenyl)acetamide |
InChI |
InChI=1S/C9H7Cl2NO2/c1-5(14)12-9-7(10)2-6(4-13)3-8(9)11/h2-4H,1H3,(H,12,14) |
InChI-Schlüssel |
KXMKFXWXFLFPPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)



![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)




![Trimethyl bicyclo[1.1.0]butane-1,2,2-tricarboxylate](/img/structure/B14500964.png)
